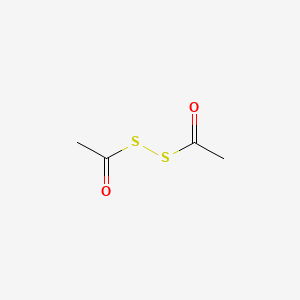

Diacetyldithiol

CAS No.: 592-22-3

Cat. No.: VC8469997

Molecular Formula: C4H6O2S2

Molecular Weight: 150.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 592-22-3 |

|---|---|

| Molecular Formula | C4H6O2S2 |

| Molecular Weight | 150.2 g/mol |

| IUPAC Name | S-acetylsulfanyl ethanethioate |

| Standard InChI | InChI=1S/C4H6O2S2/c1-3(5)7-8-4(2)6/h1-2H3 |

| Standard InChI Key | KTOYYOQOGAZUHV-UHFFFAOYSA-N |

| SMILES | CC(=O)SSC(=O)C |

| Canonical SMILES | CC(=O)SSC(=O)C |

Introduction

Chemical Structure and Nomenclature

Diacetyldithiol, systematically named (2R)-2-(acetylamino)-3-mercapto-N-(2-mercaptoethyl)propanamide (NACMEAA), features two thiol (-SH) groups and two acetylated amine moieties (Figure 1) . The molecule’s backbone derives from L-cystine, a dimeric amino acid connected by a disulfide bond, which undergoes sequential modifications to introduce acetyl groups and reduce the central disulfide to dithiols. This structure confers unique redox properties, including a lowered thiol pKa (~8.0) and improved solubility in aqueous and organic solvents .

Synthesis and Optimization

Route from L-Cystine

The synthesis begins with N,N′-diacetyl-L-cystine, a disulfide intermediate prepared by acetylating L-cystine in basic aqueous conditions . Key steps include:

-

Double N-Acetylation: Treatment of L-cystine with acetic anhydride in sodium hydroxide yields N,N′-diacetyl-L-cystine (85% yield) .

-

Disulfide Reduction: Catalytic hydrogenation or chemical reduction converts the disulfide to dithiol, though this step is omitted in favor of direct functionalization in NACMEAA synthesis .

-

Amide Bond Formation: Coupling N-acetylcysteine with cysteamine derivatives using coupling agents like HATU produces NACMEAA in 63% yield after purification .

This route avoids chromatographic purification, favoring recrystallization and liquid-liquid extraction for scalability .

Physicochemical Properties

Solubility and Stability

NACMEAA exhibits high solubility in water (>500 mg/mL) and polar organic solvents (e.g., DMF, DMSO). Unlike DTT, it resists oxidation in air for >24 hours at 25°C, attributed to intramolecular hydrogen bonding between amide and thiol groups .

Functional Performance in Disulfide Reduction

Small-Molecule Substrates

In glutathione disulfide (GSSG) reduction assays, NACMEAA (0.125 mM) achieves 95% conversion to glutathione (GSH) within 1 hour, outperforming equimolar DTT (82% conversion) . Kinetic studies indicate a second-order rate constant (k) of 12 M⁻¹s⁻¹, comparable to DMH (15 M⁻¹s⁻¹) but slower than tris(2-carboxyethyl)phosphine (TCEP, 25 M⁻¹s⁻¹) .

Protein Disulfide Reduction

Lysozyme, containing four disulfide bonds, was treated with NACMEAA (1 mM) under denaturing conditions. Liquid chromatography-mass spectrometry (LC-MS) confirmed full reduction of three disulfides (Cys6–Cys127, Cys30–Cys115, Cys64–Cys80), while the interdomain bond (Cys76–Cys94) remained intact due to steric inaccessibility . Similar results were observed for bovine serum albumin, where six of eight disulfides were reduced .

Comparative Analysis with Established Reductants

| Property | NACMEAA | DTT | TCEP |

|---|---|---|---|

| Thiol pKa | 8.0 | 9.5 | N/A (phosphine) |

| Redox Potential (V) | -0.33 | -0.33 | -0.29 |

| Aqueous Solubility | >500 mg/mL | ~150 mg/mL | ~1 M |

| Stability (pH 7.4) | >24 hours | <4 hours | >72 hours |

| Toxicity (IC50) | >10 mM | 2 mM | 5 mM |

Table 1: Comparative properties of disulfide reductants .

NACMEAA’s low toxicity (IC50 >10 mM in HEK293 cells) and neutral charge at physiological pH make it suitable for in vitro and in vivo applications where DTT’s cytotoxicity and TCEP’s metal chelation are problematic .

Applications in Bioconjugation and Drug Development

Thiol-Disulfide Exchange

NACMEAA facilitates site-specific protein modification via thiol-disulfide exchange. For example, antibodies treated with NACMEAA show controlled reduction of interchain disulfides, enabling drug conjugation without fragmentation .

Prodrug Activation

The compound’s biocompatibility supports its use in prodrug strategies. A proof-of-concept study demonstrated NACMEAA-mediated release of doxorubicin from a disulfide-linked prodrug in glutathione-deficient tumor cells .

Challenges and Limitations

Steric Hindrance

Bulky substrates like folded immunoglobulins exhibit slower reduction kinetics due to limited access to buried disulfides .

Cost of Synthesis

While L-cystine is inexpensive (~$50/kg), the use of HATU and S-acetyl cysteamine trifluoroacetate increases production costs compared to DTT .

Future Directions

Enzyme-Compatible Formulations

Engineering NACMEAA derivatives with esterase-labile acetyl groups could enable intracellular activation, expanding applications in targeted drug delivery .

Material Science Applications

The compound’s ability to stabilize free thiols suggests utility in self-healing polymers and redox-responsive nanomaterials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume